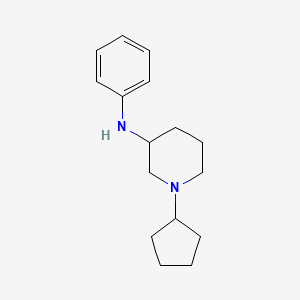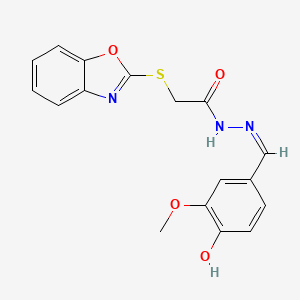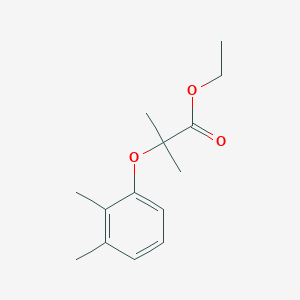
1-cyclopentyl-N-phenyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-N-phenyl-3-piperidinamine, also known as CPP or CPP-115, is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA transaminase leads to increased levels of GABA in the brain, which can have a range of beneficial effects on neurological function.
作用機序
The mechanism of action of 1-cyclopentyl-N-phenyl-3-piperidinamine-115 involves inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is the primary inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can have a range of beneficial effects on neurological function. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have effects on other neurotransmitter systems, including dopamine and glutamate, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased levels of GABA in the brain, decreased seizure activity, and changes in neurotransmitter levels and receptor function. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have effects on behavior, including changes in locomotor activity, anxiety, and addiction-related behaviors.
実験室実験の利点と制限
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has several advantages for use in lab experiments, including its potency and selectivity as a GABA transaminase inhibitor, its ability to cross the blood-brain barrier, and its stability and solubility in aqueous solutions. However, there are also limitations to its use, including potential toxicity at high doses, the need for careful dosing and monitoring, and the potential for off-target effects on other neurotransmitter systems.
将来の方向性
There are several future directions for research on 1-cyclopentyl-N-phenyl-3-piperidinamine-115, including further studies of its therapeutic potential in neurological disorders, investigations of its effects on other neurotransmitter systems, and development of more selective and potent inhibitors of GABA transaminase. In addition, studies of the pharmacokinetics and pharmacodynamics of 1-cyclopentyl-N-phenyl-3-piperidinamine-115 in humans are needed to determine its safety and efficacy as a potential therapeutic agent. Overall, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 represents a promising avenue for research into the treatment of neurological disorders.
合成法
1-cyclopentyl-N-phenyl-3-piperidinamine-115 can be synthesized using a variety of methods, including the reaction of cyclopentanone with phenylhydrazine to form 1-phenylcyclopentene-1-carbaldehyde, which is then reacted with piperidine to form 1-cyclopentyl-N-phenyl-3-piperidinamine-115. Other methods involve the use of different starting materials and reagents, but the overall process involves several steps of chemical synthesis and purification to obtain a pure and stable product.
科学的研究の応用
1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety disorders. In animal models of these disorders, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to have significant effects on neurotransmitter levels, seizure activity, and behavior. In addition, 1-cyclopentyl-N-phenyl-3-piperidinamine-115 has been shown to enhance the effects of other drugs used to treat these disorders, suggesting that it may have a synergistic effect when used in combination with other therapies.
特性
IUPAC Name |
1-cyclopentyl-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-7-14(8-3-1)17-15-9-6-12-18(13-15)16-10-4-5-11-16/h1-3,7-8,15-17H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPSGSJTPAWTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCC(C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(cyclopropylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5968483.png)
![7-[(5-oxopyrrolidin-2-yl)acetyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5968486.png)

![N-benzyl-1-{3-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-5-isoxazolyl}-N-methylmethanamine](/img/structure/B5968502.png)

![2-(4-methylpentyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]morpholine](/img/structure/B5968511.png)
![N-(2-methylbenzyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5968518.png)
![2-(2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenoxy)ethanol](/img/structure/B5968530.png)

![1-acetyl-4-[3-(3-chlorophenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B5968546.png)
![1-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B5968547.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5968551.png)
![4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
